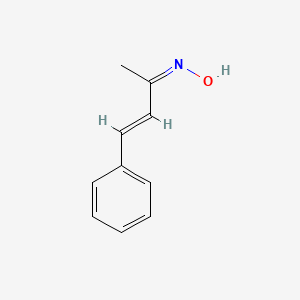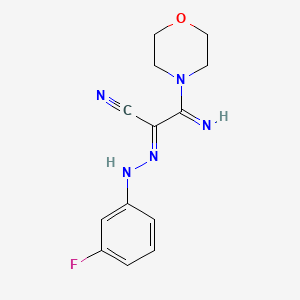![molecular formula C23H29NO11S B15008679 Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B15008679.png)
Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple acetyloxy groups and a cyclopenta[B]thiophene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors. The choice of reagents and conditions is optimized for yield and purity. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a widely used method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to engage in diverse interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-({[2,3,4,5-tetrakis(acetyloxy)pentanamido]methanethioyl}amino)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
- **Ethyl 2-[(2R,3S,4S)-2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
What sets Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate apart from similar compounds is its specific arrangement of acetyloxy groups and the cyclopenta[B]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H29NO11S |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
ethyl 2-(2,3,4,5-tetraacetyloxypentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO11S/c1-6-31-23(30)18-15-8-7-9-17(15)36-22(18)24-21(29)20(35-14(5)28)19(34-13(4)27)16(33-12(3)26)10-32-11(2)25/h16,19-20H,6-10H2,1-5H3,(H,24,29) |
InChI Key |
XUTMLUPUYFFEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008596.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15008608.png)
![6-Amino-3-(methoxymethyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008622.png)
![4-{(E)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzonitrile](/img/structure/B15008629.png)
![Propan-2-yl 4-[(2-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B15008635.png)
![9H-Imidazo[1,2-a]benzimidazole, 2-(1-adamantyl)-9-methyl-](/img/structure/B15008642.png)
![3-methyl-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008645.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008647.png)
![2-(methylsulfanyl)ethyl {4-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B15008654.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B15008659.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15008661.png)


